molecular formula C8H15NO4S B12675888 N-Carbethoxy-D-methionine CAS No. 741720-66-1

N-Carbethoxy-D-methionine

Cat. No.: B12675888
CAS No.: 741720-66-1
M. Wt: 221.28 g/mol
InChI Key: NHTCAJWKRVYNBE-ZCFIWIBFSA-N
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Description

N-Carbethoxy-D-methionine is a derivative of the amino acid methionine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the methionine molecule. The molecular formula of this compound is C8H15NO4S, and it has a molecular weight of 221.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbethoxy-D-methionine typically involves the reaction of D-methionine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethoxycarbonyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Carbethoxy-D-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbethoxy-D-methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbethoxy-D-methionine involves its interaction with specific enzymes and receptors in the body. It can be metabolized to release methionine, which plays a crucial role in various metabolic pathways. The ethoxycarbonyl group may also influence the compound’s interaction with biological targets, enhancing its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-Carbamyl-D-methionine: Similar structure but with a carbamyl group instead of an ethoxycarbonyl group.

    Methionine sulfoxide: An oxidized form of methionine.

    Methionine sulfone: A further oxidized form of methionine

Uniqueness

This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to other methionine derivatives .

Properties

CAS No.

741720-66-1

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1

InChI Key

NHTCAJWKRVYNBE-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)N[C@H](CCSC)C(=O)O

Canonical SMILES

CCOC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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